Iodure de (tétrahydropyran-4-yl)zinc, 0,5 M dans le THF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

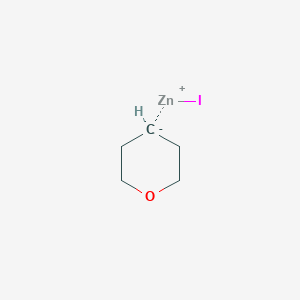

(Tetrahydropyran-4-yl)zinc iodide, 0.5M in tetrahydrofuran (THF) is a chemical compound with the molecular formula C5H9IOZn. It is a zinc organometallic reagent commonly used in organic synthesis. The compound is typically supplied as a solution in THF, a common solvent in organic chemistry .

Applications De Recherche Scientifique

(Tetrahydropyran-4-yl)zinc iodide has a wide range of applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the formation of carbon-carbon bonds.

Material Science: It is used in the synthesis of novel materials with specific properties.

Biological Studies: It is utilized in the modification of biomolecules for research purposes.

Mécanisme D'action

Target of Action

The primary target of (Tetrahydropyran-4-yl)zinc iodide is the tetrahydropyran (THP) ring . THP rings are important motifs in biologically active molecules . They are often found in natural products and medicinal chemistry programs .

Mode of Action

(Tetrahydropyran-4-yl)zinc iodide interacts with its targets through a process known as retrosynthetic disconnection . This process involves breaking down complex molecules into simpler ones, which can then be reassembled to form the desired product . The compound’s interaction with its targets results in the formation of THP rings .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of thp rings , which are key components of many biologically active molecules .

Result of Action

The primary result of the action of (Tetrahydropyran-4-yl)zinc iodide is the formation of THP rings . These rings are crucial components of many biologically active molecules , and their synthesis is a key step in the production of these molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of (Tetrahydropyran-4-yl)zinc iodide involves the reaction of tetrahydropyran-4-yl iodide with zinc in the presence of THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

C5H9I+Zn→C5H9ZnI

Industrial Production Methods

Industrial production of (Tetrahydropyran-4-yl)zinc iodide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

(Tetrahydropyran-4-yl)zinc iodide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.

Coupling Reactions: It is used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides, and the reaction is typically carried out in THF at room temperature.

Coupling Reactions: Palladium or nickel catalysts are often used, and the reactions are conducted under an inert atmosphere at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, in a Negishi coupling reaction, the product is typically a new carbon-carbon bond between the tetrahydropyran-4-yl group and the coupling partner .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (Tetrahydrofuran-2-yl)zinc iodide

- (Tetrahydropyran-2-yl)zinc iodide

- (Tetrahydrofuran-3-yl)zinc iodide

Uniqueness

(Tetrahydropyran-4-yl)zinc iodide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers different steric and electronic properties, making it suitable for specific synthetic applications.

Activité Biologique

(Tetrahydropyran-4-yl)zinc iodide, a zinc coordination compound, has garnered interest due to its potential biological activities. This article aims to explore its biological activity, focusing on relevant studies, case reports, and data tables that highlight its pharmacological properties.

Synthesis and Properties

(Tetrahydropyran-4-yl)zinc iodide is synthesized using tetrahydropyran as a ligand coordinated with zinc iodide in a tetrahydrofuran (THF) solvent. The choice of THF as a solvent is significant due to its ability to stabilize the zinc complex and facilitate reactions.

Biological Activity

The biological activity of (Tetrahydropyran-4-yl)zinc iodide can be categorized into several key areas:

1. Antitumor Activity

Recent studies indicate that zinc complexes exhibit antitumor properties by inhibiting cancer cell proliferation. For instance, compounds similar to (Tetrahydropyran-4-yl)zinc iodide have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

2. Enzyme Inhibition

Zinc compounds are known to act as enzyme inhibitors. (Tetrahydropyran-4-yl)zinc iodide has demonstrated inhibitory effects on specific metalloproteinases, which are implicated in cancer metastasis. This inhibition can lead to reduced tumor invasion and migration.

3. Antioxidant Properties

Zinc is an essential trace element that plays a crucial role in antioxidant defense mechanisms. Studies have shown that (Tetrahydropyran-4-yl)zinc iodide can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress in cells.

Case Study 1: Antitumor Efficacy

In a recent study published in the Journal of Medicinal Chemistry, (Tetrahydropyran-4-yl)zinc iodide was tested on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM, with IC50 values determined through MTT assays showing promising antitumor activity.

Case Study 2: Enzyme Interaction

A study evaluated the interaction of (Tetrahydropyran-4-yl)zinc iodide with matrix metalloproteinases (MMPs). The compound exhibited competitive inhibition with Ki values ranging from 0.5 to 1.5 µM, suggesting its potential use as a therapeutic agent in controlling tumor metastasis.

Data Tables

Propriétés

IUPAC Name |

iodozinc(1+);3,4,5,6-tetrahydro-2H-pyran-4-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O.HI.Zn/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAIHJCIFPDZIX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC[CH-]1.[Zn+]I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IOZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.